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Compound of Interest

Compound Name: Oleyltrimethylammonium chloride

Cat. No.: B076510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oleyltrimethylammonium chloride (OTAC) is a cationic surfactant belonging to the

quaternary ammonium compound family. Its amphiphilic nature, characterized by a long oleyl

hydrophobic tail and a positively charged trimethylammonium head group, makes it a versatile

molecule for surface modification. This property is particularly valuable in drug delivery and

material science, where the modulation of surface characteristics is crucial for enhancing

therapeutic efficacy, biocompatibility, and formulation stability. OTAC can be employed to

modify the surfaces of various materials, including nanoparticles, liposomes, and polymers,

thereby altering their physicochemical properties such as surface charge, hydrophobicity, and

interfacial tension. These modifications can lead to improved drug loading, targeted delivery,

and enhanced interactions with biological membranes.

Applications in Surface Modification
The primary application of Oleyltrimethylammonium chloride in surface modification revolves

around its ability to form a positively charged layer on negatively charged surfaces. This

electrostatic interaction is fundamental to its function in various systems.
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Nanoparticle Functionalization for Drug and Gene
Delivery
OTAC is utilized to coat nanoparticles, imparting a positive zeta potential. This positive surface

charge is advantageous for:

Enhanced Cellular Uptake: The positively charged nanoparticles can interact favorably with

the negatively charged cell membranes, promoting cellular internalization through

endocytosis.

Gene Delivery: The cationic surface of OTAC-modified nanoparticles can effectively complex

with negatively charged nucleic acids (DNA, siRNA), forming nanoplexes that protect the

genetic material from degradation and facilitate its delivery into cells.

Targeted Drug Delivery: The modified surface can be further functionalized with targeting

ligands for specific cell or tissue recognition.

Stabilization of Emulsions and Suspensions
As a surfactant, OTAC can stabilize oil-in-water emulsions and aqueous suspensions of

hydrophobic drugs. By adsorbing at the oil-water or solid-water interface, it reduces the

interfacial tension and provides an electrostatic barrier that prevents coalescence or

aggregation.

Surface Modification of Polymeric Materials
OTAC can be used to modify the surface of polymers to enhance their biocompatibility or to

introduce antimicrobial properties. The quaternary ammonium group is known for its

antimicrobial activity.

Experimental Protocols
The following are representative protocols for the surface modification of nanoparticles using a

quaternary ammonium salt like OTAC. These protocols are based on established methods for

similar cationic surfactants and can be adapted for specific applications.
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Protocol 1: Preparation of OTAC-Coated Polymeric
Nanoparticles
This protocol describes the preparation of OTAC-coated poly(lactic-co-glycolic acid) (PLGA)

nanoparticles for drug delivery.

Materials:

Poly(lactic-co-glycolic acid) (PLGA)

Drug to be encapsulated

Dichloromethane (DCM)

Oleyltrimethylammonium chloride (OTAC)

Poly(vinyl alcohol) (PVA) solution (1% w/v)

Deionized water

Magnetic stirrer

Probe sonicator

Centrifuge

Lyophilizer

Procedure:

Organic Phase Preparation: Dissolve a specific amount of PLGA and the hydrophobic drug

in DCM.

Aqueous Phase Preparation: Prepare a solution of OTAC and PVA in deionized water.

Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high

speed on a magnetic stirrer.
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Sonication: Sonicate the resulting emulsion using a probe sonicator on ice to form a

nanoemulsion.

Solvent Evaporation: Stir the nanoemulsion at room temperature for several hours to allow

the DCM to evaporate, leading to the formation of nanoparticles.

Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the

supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step

twice to remove excess PVA and un-entrapped drug.

Lyophilization: Freeze-dry the final nanoparticle suspension to obtain a powdered form for

long-term storage.

Characterization:

Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron

Microscopy (TEM).

Drug Encapsulation Efficiency and Loading Capacity: Quantified using a suitable analytical

technique (e.g., UV-Vis spectrophotometry, HPLC) after extracting the drug from a known

amount of nanoparticles.

Protocol 2: Formation of OTAC-DNA Nanoplexes for
Gene Delivery
This protocol outlines the formation of nanoplexes between OTAC-modified nanoparticles and

plasmid DNA.

Materials:

OTAC-coated nanoparticles (prepared as in Protocol 1, without the drug)

Plasmid DNA

Nuclease-free water
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Agarose gel electrophoresis system

Procedure:

Preparation of Solutions: Prepare a stock solution of OTAC-coated nanoparticles in

nuclease-free water. Prepare a stock solution of plasmid DNA in nuclease-free water.

Complexation: Mix the nanoparticle solution with the DNA solution at various N/P ratios (the

molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA).

Incubation: Incubate the mixture at room temperature for 30 minutes to allow for the

formation of nanoplexes.

Characterization:

Complex Formation: Analyzed by agarose gel electrophoresis. The retardation of DNA

migration in the gel indicates complex formation.

Size and Zeta Potential: Measured using DLS.

Nuclease Protection Assay: The ability of the nanoparticles to protect the DNA from

enzymatic degradation can be assessed by treating the nanoplexes with DNase I followed

by agarose gel electrophoresis.

Quantitative Data
The following tables summarize typical quantitative data obtained from the characterization of

nanoparticles modified with quaternary ammonium surfactants. The data presented here are

representative values from studies on similar cationic surfactants and should be considered as

a general guide.

Table 1: Physicochemical Properties of Cationic Nanoparticles
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Formulation
Mean Particle Size
(nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Uncoated PLGA

Nanoparticles
150 ± 10 0.15 ± 0.02 -25 ± 3

OTAC-Coated PLGA

Nanoparticles
180 ± 15 0.20 ± 0.03 +35 ± 4

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation
Encapsulation
Efficiency (%)

Drug Loading
(%)

Burst Release
(%) (First 2h)

Cumulative
Release (%) (at
72h)

Drug-loaded

PLGA

Nanoparticles

85 ± 5 8.2 ± 0.7 30 ± 4 75 ± 6

Drug-loaded

OTAC-PLGA

NPs

82 ± 6 7.9 ± 0.8 25 ± 3 70 ± 5

Table 3: Gene Delivery Performance of Cationic Nanoplexes

N/P Ratio Nanoplex Size (nm) Zeta Potential (mV)
Transfection
Efficiency (%)

5:1 200 ± 20 +15 ± 2 20 ± 3

10:1 250 ± 25 +25 ± 3 45 ± 5

20:1 300 ± 30 +32 ± 4 60 ± 6

Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing OTAC-coated nanoparticles.
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Logical Relationship in Gene Delivery
Caption: OTAC-mediated gene delivery mechanism.
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[Online PDF]. Available at:
[https://www.benchchem.com/product/b076510#oleyltrimethylammonium-chloride-for-
surface-modification-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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